molecular formula C15H13BrN2O3 B4075919 N-(3-bromophenyl)-2-(4-nitrophenyl)propanamide

N-(3-bromophenyl)-2-(4-nitrophenyl)propanamide

Cat. No.: B4075919
M. Wt: 349.18 g/mol
InChI Key: PSIJBKMRCGEQPU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4-nitrophenyl)propanamide: is an organic compound that features both bromine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-(4-nitrophenyl)propanamide typically involves the following steps:

    Bromination: The starting material, 3-bromophenylamine, is synthesized by brominating aniline using bromine in the presence of a suitable catalyst.

    Nitration: The 4-nitrophenyl group is introduced via nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting 3-bromophenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: N-(3-bromophenyl)-2-(4-nitrophenyl)propanamide N-oxide.

    Reduction: N-(3-bromophenyl)-2-(4-aminophenyl)propanamide.

    Substitution: N-(3-hydroxyphenyl)-2-(4-nitrophenyl)propanamide.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry:

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The amide bond provides structural stability and rigidity, enhancing its overall activity.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-(4-nitrophenyl)propanamide
  • N-(3-bromophenyl)-2-(4-aminophenyl)propanamide
  • N-(3-bromophenyl)-2-(4-methylphenyl)propanamide

Uniqueness: N-(3-bromophenyl)-2-(4-nitrophenyl)propanamide is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-10(11-5-7-14(8-6-11)18(20)21)15(19)17-13-4-2-3-12(16)9-13/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIJBKMRCGEQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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